Array ( [bid] => 1372523 )
Scientific Field: Organic Chemistry
Summary of the Application: 3-bromo-N-cyclohexylaniline is a key structural component in the synthesis of various bioactive heterocyclic scaffolds.
Results or Outcomes: The compounds synthesized using 3-bromo-N-cyclohexylaniline have shown promising results as inhibitors of type 2 diabetes mellitus.
Scientific Field: Analytical Chemistry
Summary of the Application: 3-bromo-N-cyclohexylaniline has been used in the analysis of an emerging contaminant, perfluorinated substances.
Results or Outcomes: The chemosensors based on 3-bromo-N-cyclohexylaniline have been used successfully to detect different bioactive elements and various environmental pollutants.
3-bromo-N-cyclohexylaniline is an organic compound characterized by the presence of a bromine atom attached to a cyclohexyl group and an aniline moiety. Its molecular formula is , and it has a molecular weight of approximately 254.17 g/mol. The compound features a brominated phenyl ring (aniline) linked to a cyclohexyl group, which influences its physical and chemical properties, making it relevant in various
These reactions highlight the compound's versatility in organic synthesis and its potential for further functionalization.
While specific biological activities of 3-bromo-N-cyclohexylaniline are not extensively documented, compounds with similar structures often exhibit significant interactions with biological targets. The presence of the bromine atom and the aniline group may contribute to its ability to interact with enzymes or receptors, potentially leading to inhibition or modulation of biological processes. Further studies would be necessary to elucidate its specific biological effects.
The synthesis of 3-bromo-N-cyclohexylaniline can typically involve the following steps:
These synthetic routes allow for the efficient preparation of 3-bromo-N-cyclohexylaniline for research and industrial applications.
3-bromo-N-cyclohexylaniline finds applications in various fields, including:
Interaction studies involving 3-bromo-N-cyclohexylaniline would typically focus on its binding affinity with specific enzymes or receptors, assessing how its structural components influence these interactions. Such studies can provide insights into its potential therapeutic applications or mechanisms of action within biological systems.
Several compounds share structural similarities with 3-bromo-N-cyclohexylaniline, including:
| Compound | Key Features | Unique Aspects |
|---|---|---|
| 3-bromo-N-cyclohexylaniline | Brominated cyclohexyl-aniline derivative | Versatile in substitutions due to bromine |
| N-cyclohexylaniline | Cyclohexyl group without bromination | Different reactivity profile |
| 4-bromoaniline | Bromine at para position | Affects electronic distribution differently |
| Benzylamine derivatives | Varying substituents on benzene ring | Diverse applications in pharmaceuticals |
This comparison highlights how variations in substituents can lead to diverse chemical behaviors and applications within similar classes of compounds.